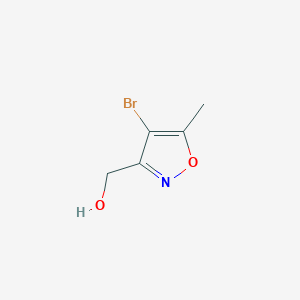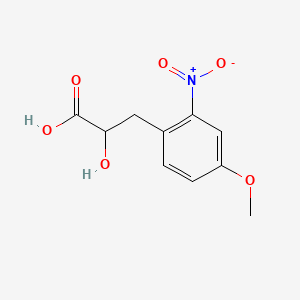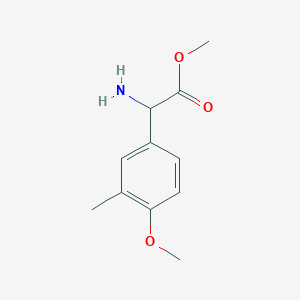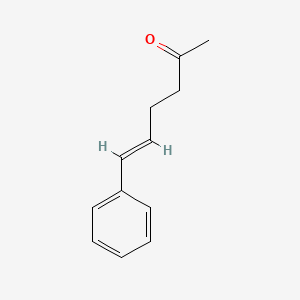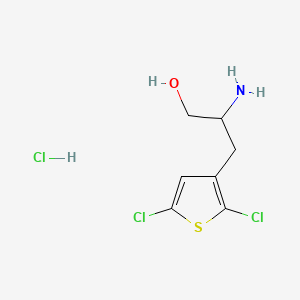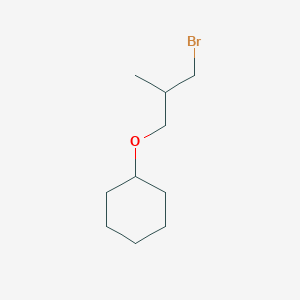
(3-Bromo-2-methylpropoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-methylpropoxy)cyclohexane: is an organic compound with the molecular formula C10H19BrO It is a derivative of cyclohexane, where a bromine atom and a methylpropoxy group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Bromo-2-methylpropoxy)cyclohexane typically begins with cyclohexanol and 3-bromo-2-methylpropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanol, forming the corresponding alkoxide.
Reaction Mechanism: The alkoxide then undergoes a nucleophilic substitution reaction with 3-bromo-2-methylpropyl bromide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (3-Bromo-2-methylpropoxy)cyclohexane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of cyclohexanol derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-Bromo-2-methylpropoxy)cyclohexane is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying nucleophilic substitution and other organic reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.
Biological Activity: Studies are conducted to explore its biological activity and potential therapeutic applications.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-2-methylpropoxy)cyclohexane involves its interaction with nucleophiles, oxidizing agents, and reducing agents. The bromine atom and the methylpropoxy group play crucial roles in determining the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
(3-Chloro-2-methylpropoxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodo-2-methylpropoxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.
(3-Fluoro-2-methylpropoxy)cyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness:
Reactivity: (3-Bromo-2-methylpropoxy)cyclohexane exhibits unique reactivity due to the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine.
Applications: The specific properties of the bromine atom make this compound suitable for certain applications where other halogenated compounds may not be as effective.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
(3-bromo-2-methylpropoxy)cyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
InChI Key |
RIYVYEZKWJVPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CCCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


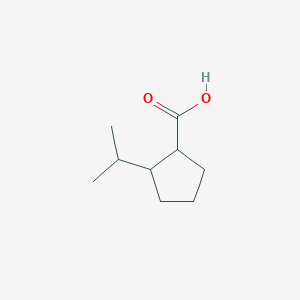
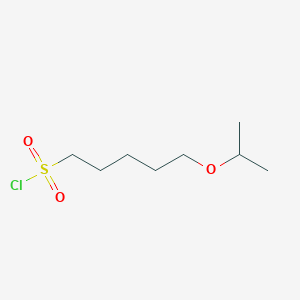
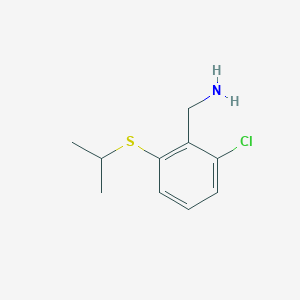
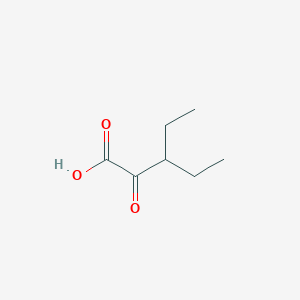

![Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13530168.png)
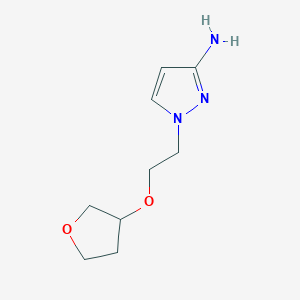
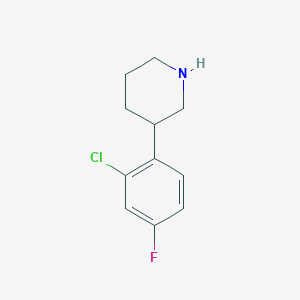
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13530182.png)
